N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine scaffolds. The key steps include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the triazolopyrimidine core: This involves the cyclization of appropriate precursors, such as aminopyrimidines, with triazole derivatives under reflux conditions in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2, an enzyme that regulates the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
N~2~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C16H11Cl2N7O |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2N7O/c17-11-5-2-1-4-10(11)8-24-9-12(18)13(22-24)20-15(26)14-21-16-19-6-3-7-25(16)23-14/h1-7,9H,8H2,(H,20,22,26) |
InChI Key |
VKJFISAPNGNBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl)Cl |
Origin of Product |
United States |
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